1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone involves a multi-step process. Starting with 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, Schiff's bases are formed, which are then reacted with ethyl cyanoacetate to yield 1H-pyrazole-4-carbonitriles. Subsequent N-methylation and reaction with 4-aminoantipyrine give the final compounds. Additionally, other derivatives are synthesized by reacting 5-benzoyl-1H-benzo[d]imidazole-2-carbohydrazide or a triazolopyridine derivative with various carboxylic acids .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using different computational methods. The geometrical parameters obtained from these calculations are consistent with X-ray diffraction data. The stability of the molecule is analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The compounds synthesized in the first study exhibit antioxidant and antimicrobial activities. The antioxidant activity is assessed using the DPPH radical scavenging assay, while the antimicrobial activity is evaluated using the diffusion plate method. The structure-activity relationship shows a high correlation between molecular descriptors and the inhibitory activity measured as antioxidant activity. Molecular docking of the most active antibacterial compound against the dihydropteroate synthase enzyme indicates potential for interaction comparable to the reference antibiotic sulfamethoxazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound include vibrational frequencies and assignments, which are investigated both experimentally and theoretically. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) analysis shows the distribution of negative and positive charges across the molecule. The first hyperpolarizability is calculated to assess the compound's potential role in nonlinear optics. Molecular docking studies suggest that the compound might exhibit inhibitory activity against TPII, indicating potential as an anti-neoplastic agent .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds involves the synthesis of various derivatives from 2-aminobenzimidazole, which leads to the creation of oxazepine, pyrazole, and isoxazole compounds. These compounds are synthesized through reactions involving 2-aminobenzaldehyde and different anhydrides or amines, resulting in a variety of heterocyclic structures with potential biological activities. Such syntheses contribute to the development of new molecules that can be further evaluated for various biological and pharmaceutical applications (Adnan, Hassan, & Thamer, 2014).
Antifungal and Antimicrobial Activities
Derivatives similar to the mentioned compound have been synthesized and tested for their in vitro antifungal activities. These compounds demonstrated moderate activities against strains of Candida, indicating their potential as antifungal agents. This area of research is crucial for discovering new treatments for fungal infections, which are a significant concern in clinical settings (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Molecular Structure and Docking Studies
The study of the molecular structure and docking analyses of related compounds provides insights into their potential interactions with biological targets. These studies involve detailed analyses of molecular vibrations, charge distributions, and interactions with enzymes or receptors, which are essential for understanding the biological activities of these compounds. Such research can guide the design of new molecules with enhanced efficacy and specificity for their targets (Mary et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the presence of the benzimidazole moiety, it can be hypothesized that the compound might interact with its targets through hydrogen bonding and π-π stacking interactions, which are common modes of action for benzimidazole derivatives .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to accurately summarize the affected biochemical pathways. Benzimidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of this compound are currently unknown. The presence of the benzimidazole moiety and the piperidine ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQCRLVWMQJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.